molecular formula C12H14O5 B2485345 Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate CAS No. 300840-18-0

Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B2485345
CAS RN: 300840-18-0
M. Wt: 238.239
InChI Key: YKNHWGHYAMQMFT-UHFFFAOYSA-N
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Description

“Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate” is a complex organic compound. It contains a methyl ester functional group (-COOCH3), which is commonly found in many natural and synthetic compounds. The “3-(2,3-dimethoxyphenyl)” part suggests the presence of a phenyl ring (a cyclic structure of 6 carbon atoms, typical of aromatic compounds) with two methoxy groups (-OCH3) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring with two methoxy groups and a propionate ester group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or a base to yield a carboxylic acid and an alcohol. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would need to be determined experimentally. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and their smell can often be described as fruity .

Scientific Research Applications

Catalytic Applications

  • Transesterification Catalyst : Zinc(II) oxide has been used as an efficient catalyst for the selective transesterification of β-ketoesters, including Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate, achieving good to excellent yields (Pericas, Shafir, & Vallribera, 2008).

Photochemical Reactions

  • Solvent-Dependent Photochemical Reactions : this compound undergoes different photochemical reactions depending on the solvent used. For instance, in hexane, it produces benzocyclobutenols, whereas in methanol, it yields 3-oxonaphthalenones along with benzocyclobutenols (Saito et al., 1998).

Chemical Synthesis

  • Fullerene Conjugation : A conjugate of fullerene C60 with a variant of Methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate has been synthesized and its redox properties studied by cyclic voltammetry (Torosyan et al., 2015).

  • Synthesis Directed Towards Fungal Xanthone Bikaverin : A synthesis pathway involving a compound structurally similar to this compound has been explored for synthesizing compounds related to the fungal xanthone bikaverin (Iijima et al., 1979).

Biological and Electrophysical Studies

  • Metal Complexes as CDK8 Kinase Inhibitors : Metal complexes derived from compounds related to this compound have shown potential as CDK8 kinase inhibitors with significant anti-tumor activities (Aboelmagd et al., 2021).

  • Crystal Structure Determination : The crystal structures of compounds closely related to this compound have been determined, providing insights into their three-dimensional structures and potential biological activities (Naguib et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many esters are used in fragrances due to their pleasant smells. They can also act as prodrugs, being metabolized in the body to release active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Standard safety procedures for handling organic chemicals should be followed .

Future Directions

Future research could explore the potential uses of this compound in various fields such as medicine, materials science, or the fragrance industry. Its synthesis could be optimized, and its physical and chemical properties could be further investigated .

properties

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNHWGHYAMQMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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